D-Cellopentose Hexadecaacetate
Description
Structure
2D Structure
Properties
Molecular Formula |
C38H52O26 |
|---|---|
Molecular Weight |
924.8 g/mol |
IUPAC Name |
[(2S,3S,4R,5S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C38H52O26/c1-14(39)50-11-24-28(30(54-18(5)43)33(36(49)60-24)57-21(8)46)63-38-35(59-23(10)48)32(56-20(7)45)29(26(62-38)13-52-16(3)41)64-37-34(58-22(9)47)31(55-19(6)44)27(53-17(4)42)25(61-37)12-51-15(2)40/h24-38,49H,11-13H2,1-10H3/t24-,25+,26+,27+,28-,29+,30+,31-,32-,33-,34+,35+,36?,37-,38-/m0/s1 |
InChI Key |
VBVUYJVFDMZKBV-AVAJRAOKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC([C@H]([C@@H]2OC(=O)C)OC(=O)C)O)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Strategies for the Chemical Synthesis and Derivatization of D Cellopentose Hexadecaacetate
Chemoenzymatic Synthetic Routes to D-Cellopentose Skeletons
The construction of the D-cellopentose skeleton, a linear oligosaccharide of five β-1,4-linked D-glucose units, can be approached through both chemical and enzymatic methods. While traditional organic synthesis of oligosaccharides is possible, it often requires sophisticated techniques for regioselective and stereoselective reactions of the hydroxyl groups on the sugar units. glycoforum.gr.jp
A more efficient and specific approach is the use of chemoenzymatic synthesis. This method leverages the high specificity of enzymes to create the desired glycosidic linkages, overcoming many of the challenges of purely chemical synthesis. oregonstate.eduresearchgate.net Key enzymes in the synthesis of cello-oligosaccharides include cellulases and cellodextrin phosphorylases (CDPs). glycoforum.gr.jpjst.go.jpnih.gov
Enzymatic Polymerization:
Enzyme-catalyzed oligomerization is a well-established method for the in vitro synthesis of cello-oligosaccharides. glycoforum.gr.jp Cellodextrin phosphorylases (CDPs), for instance, catalyze the reversible phosphorolysis of cellodextrins. jst.go.jpnih.gov In the synthetic direction, CDPs can iteratively add glucose units from a donor like α-glucose 1-phosphate (αG1P) to an acceptor, such as glucose or cellobiose (B7769950), to build longer cello-oligosaccharide chains. jst.go.jpnih.gov This process is highly regioselective, ensuring the formation of the correct β-1,4 linkages. researchgate.net
The general scheme for CDP-catalyzed synthesis is as follows: (Glucose)n + α-Glucose 1-phosphate ⇌ (Glucose)n+1 + Phosphate
Researchers have successfully used coupled enzyme systems, such as combining cellobiose phosphorylase (CbP) and cellodextrin phosphorylase (CDP), to synthesize cellodextrins from simple starting materials like glucose. csic.es
Controlled Hydrolysis:
Another route to obtain cello-oligosaccharides is through the controlled hydrolysis of cellulose (B213188), an abundant natural polymer. oregonstate.eduresearchgate.net This can be achieved using either acid catalysis or enzymatic fragmentation. oregonstate.edu
Acid Hydrolysis: Acids like sulfuric acid, trifluoroacetic acid, or hydrochloric acid can be used to break the glycosidic bonds in cellulose. oregonstate.edu This method can produce a mixture of cellooligosaccharides of varying lengths, which then need to be separated. oregonstate.edu
Enzymatic Fragmentation: Cellulases, a class of enzymes that break down cellulose, can be used for a more controlled hydrolysis. diva-portal.org Endoglucanases, for example, randomly cleave internal glycosidic bonds, producing shorter oligosaccharide chains. nih.gov
The choice between these methods depends on the desired chain length and purity of the final D-cellopentose product. Chemoenzymatic approaches generally offer higher specificity and yield for producing well-defined oligosaccharides. oregonstate.edu
Regioselective Acetylation Methodologies for Polysaccharides and Oligosaccharides
Once the D-cellopentose skeleton is obtained, the next step is the introduction of sixteen acetate (B1210297) groups to form D-cellopentose hexadecaacetate. Acetylation protects the hydroxyl groups and can be a crucial step for subsequent chemical manipulations. Achieving regioselective acetylation, where specific hydroxyl groups are targeted, is a significant challenge in carbohydrate chemistry.
Several methodologies have been developed to control the placement of acetyl groups on oligosaccharides:
Using Protecting Groups: A common strategy involves the use of temporary protecting groups to block certain hydroxyl groups, leaving others available for acetylation. researchgate.net For example, 4,6-O-benzylidene acetals are frequently used to protect the C4 and C6 hydroxyls of glucose units, allowing for selective reactions at other positions. researchgate.net
Catalyst-Controlled Acetylation: Different catalysts can direct acetylation to specific positions. For instance, regioselective acylation of cyclomalto-oligosaccharides has been achieved using pivaloyl and diphenylacetyl chlorides. nih.gov Another novel method describes the use of tetramethyl-ammonium hydroxide (B78521) (TMAH) in water with 1-acetylimidazole (B1218180) as the acetylating agent to achieve highly regioselective acetylation of primary hydroxyl groups. researchgate.net
Enzyme-Catalyzed Acetylation: While less common for peracetylation, enzymes can be used for regioselective acetylation. However, for a compound like this compound, where all hydroxyls are acetylated, a more straightforward chemical approach is typically employed.
Direct Acetylation: For complete acetylation (peracetylation), a common method involves treating the oligosaccharide with an excess of an acetylating agent, such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalyst like sodium acetate. This method is generally effective for producing fully acetylated products.
A study on the regioselective acetylation of a tetrasaccharide used acetyl chloride and collidine in dichloromethane (B109758) at low temperatures, demonstrating that the degree of acetylation could be controlled by adjusting the reaction time and the equivalents of reagents used. tandfonline.comtandfonline.com
Optimization of Reaction Conditions for High Purity and Yield in Multi-step Synthesis
Key Optimization Parameters:
| Parameter | Importance in Synthesis | Example Application |
| Solvent | Can influence reaction rates, selectivity, and solubility of reactants and products. | Using a green solvent like 2-MeTHF in a multi-step flow process to improve sustainability. whiterose.ac.uk |
| Catalyst | Determines the reaction pathway and can enhance regioselectivity and yield. | Utilizing triflic acid (TfOH) for both glycosylation and reductive opening of benzylidene acetals in a one-pot procedure. researchgate.net |
| Temperature | Affects reaction kinetics; higher temperatures can increase rates but may also lead to side reactions. | Conducting regioselective acetylation at low temperatures to control the degree of acetylation. tandfonline.comtandfonline.com |
| Reaction Time | Needs to be sufficient for complete conversion but not so long as to cause product degradation or side reactions. | In a flow synthesis, reaction times can be precisely controlled, sometimes down to seconds, to maximize yield. acs.org |
| Purification | Crucial for removing byproducts and unreacted starting materials at each step. | Employing flash column chromatography to purify partially acetylated products. google.com |
Advanced Synthetic Strategies:
To streamline the synthesis and improve efficiency, advanced strategies like one-pot reactions and automated synthesis are being increasingly employed.
One-Pot Synthesis: This approach involves performing multiple reaction steps sequentially in a single reaction vessel without intermediate purification. This reduces solvent waste and saves time. nih.gov For example, combining glycosylation and deprotection steps in one pot has been shown to be an effective strategy. researchgate.net
Automated Synthesis: Automated oligosaccharide synthesis platforms, often using solid-phase techniques, can significantly expedite the process and improve reproducibility. nih.gov These systems allow for precise control over reaction conditions and reagent delivery.
The optimization of a two-step continuous flow process for a pharmaceutical synthesis highlighted the benefits of telescoping reactions (combining steps without intermediate purification) and automated optimization, which led to a significant reduction in the number of experiments needed to find optimal conditions and a decrease in solvent use. whiterose.ac.uk
Strategies for Deacetylation and Further Functionalization of this compound
This compound can serve as a protected intermediate for the synthesis of more complex, functionalized cello-oligosaccharides. This requires the selective or complete removal of the acetate groups (deacetylation) followed by the introduction of new functional groups.
Deacetylation Methods:
The choice of deacetylation method depends on the desired outcome (selective vs. complete removal) and the presence of other functional groups in the molecule.
Base-Catalyzed Deacetylation: A common method for complete deacetylation is the Zemplén procedure, which uses a catalytic amount of sodium methoxide (B1231860) in methanol. This method is generally efficient and clean.
Acid-Catalyzed Deacetylation: While basic conditions are often used, acidic conditions can offer higher chemoselectivity for the deacetylation of mixed acetyl/benzoyl-protected carbohydrates. acs.org A recently developed protocol uses mild acidic conditions to selectively remove acetyl groups in the presence of other protecting groups. acs.org
Enzymatic Deacetylation: Certain enzymes, like chitin (B13524) deacetylases, can be used for the regioselective removal of acetyl groups, although this is more commonly applied to aminosugars. nih.gov
Further Functionalization:
Once deprotected, the hydroxyl groups of the D-cellopentose backbone are available for further modification. This allows for the synthesis of a wide range of derivatives with specific properties or for biological studies.
Examples of Functionalization:
| Functional Group | Purpose | Synthetic Approach |
| Amines | Introduction of positive charges, attachment points for labels or other molecules. | Can be introduced via reductive amination of an aldehyde derived from the reducing end. Functionalized cellopentaose (B43506) with terminal amines is commercially available. elicityl-oligotech.com |
| Fluorine | To probe the role of hydrogen bonding and create novel materials. | Chemoenzymatic synthesis has been used to create site-selectively fluorinated cellodextrins. csic.es |
| Clickable Handles (e.g., azides, alkynes) | For use in bioorthogonal chemistry to attach fluorescent probes, affinity tags, or other molecules. | N-azidoacetyl (Az) or N-propargyloxycarbonyl (Poc) groups can be installed on aminosugars after N-deacetylation. d-nb.info |
| Polyethylene Glycol (PEG) | To improve solubility and pharmacokinetic properties. | Grafting of PEG onto the polysaccharide chain. mdpi.com |
The ability to selectively deacetylate and then functionalize the D-cellopentose core opens up a vast chemical space for creating tailored oligosaccharides for various applications in materials science and biomedicine.
Advanced Spectroscopic and Structural Analysis of D Cellopentose Hexadecaacetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Linkage Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of oligosaccharides in solution. For D-Cellopentose Hexadecaacetate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the molecule's conformation.
The ¹H NMR spectrum of peracetylated cello-oligosaccharides is characterized by distinct regions for anomeric protons, ring protons, and acetyl methyl protons. The anomeric protons (H-1) of the β-(1→4) linkages typically resonate in a specific downfield region. Their chemical shifts and coupling constants (³J(H1,H2)) are indicative of the β-configuration. The conformation of the pyranose rings, which are expected to be in the stable ⁴C₁ chair form, can be confirmed by analyzing the coupling constants between adjacent ring protons.
Two-dimensional experiments are essential for assigning the complex and often overlapping signals. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom, allowing for the assignment of the carbon backbone. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds), which is instrumental in confirming the β-(1→4) glycosidic linkages by showing correlations between the anomeric proton (H-1) of one glucose unit and the C-4 of the adjacent unit.
Conformational details, particularly the torsion angles (φ and ψ) around the glycosidic bonds, can be inferred from Nuclear Overhauser Effect (NOE) experiments. For instance, a NOESY experiment on analogous peracetylated cellooligosaccharides would be expected to show spatial proximity between H-1 of a glucose residue and H-4 of the preceding residue, consistent with a β-(1→4) linkage.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Peracetylated Cellooligosaccharides
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Anomeric H-1 | 4.4 - 4.6 | 100 - 102 |
| Ring H/C-2 | 4.8 - 5.2 | 71 - 73 |
| Ring H/C-3 | 5.0 - 5.4 | 72 - 74 |
| Ring H/C-4 | 4.9 - 5.1 | 76 - 78 |
| Ring H/C-5 | 3.6 - 3.8 | 71 - 73 |
| Ring H/C-6 | 4.0 - 4.5 | 61 - 63 |
| Acetyl CH₃ | 1.9 - 2.2 | 20 - 21 |
| Acetyl C=O | - | 169 - 171 |
Advanced Mass Spectrometry Techniques for Oligosaccharide Sequence and Linkage Determination
Advanced mass spectrometry (MS) techniques are pivotal for confirming the molecular weight and determining the sequence and linkage of oligosaccharides. For this compound, techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with tandem mass spectrometry (MS/MS), provide a wealth of structural information.
High-resolution mass spectrometry would confirm the elemental composition of this compound (C₆₂H₈₄O₄₁) by providing a highly accurate mass measurement of its molecular ion, typically observed as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, yielding a series of product ions that are diagnostic of the oligosaccharide's sequence and linkage. The fragmentation of acetylated oligosaccharides typically involves cleavage of the glycosidic bonds (Y- and B-ions) and cross-ring cleavages (X- and A-ions). The observed fragmentation pattern allows for the reconstruction of the monosaccharide sequence. For a linear oligosaccharide like this compound, a series of Y- and B-ions differing by the mass of an acetylated glucose residue would confirm the pentameric structure.
Ion Mobility-Mass Spectrometry (IM-MS) can further separate isomeric oligosaccharides based on their shape and size (collisional cross-section) before mass analysis. While this compound is a single compound, IM-MS can provide insights into its gas-phase conformation.
Interactive Data Table: Expected MS/MS Fragmentation Ions for Peracetylated D-Cellopentaose ([M+Na]⁺)
Note: This table illustrates the theoretical m/z values for the primary glycosidic bond cleavages. The actual spectrum may show additional fragments from neutral losses (e.g., acetic acid) and cross-ring cleavages.
| Ion Type | Fragment | Description | Expected m/z |
| B-ion | B₁ | Acetylated Glc | 353.1 |
| B-ion | B₂ | (Ac-Glc)₂ | 641.2 |
| B-ion | B₃ | (Ac-Glc)₃ | 929.3 |
| B-ion | B₄ | (Ac-Glc)₄ | 1217.4 |
| Y-ion | Y₁ | (Ac-Glc) + Na⁺ | 375.1 |
| Y-ion | Y₂ | (Ac-Glc)₂ + Na⁺ | 663.2 |
| Y-ion | Y₃ | (Ac-Glc)₃ + Na⁺ | 951.3 |
| Y-ion | Y₄ | (Ac-Glc)₄ + Na⁺ | 1239.4 |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups present in this compound and can offer insights into its conformational state and intermolecular interactions.
The FTIR spectrum of this compound is dominated by strong absorption bands characteristic of the acetyl functional groups. A prominent feature is the intense C=O stretching vibration of the acetate (B1210297) esters, typically observed around 1735-1750 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would confirm the complete acetylation of all hydroxyl groups. Other significant bands include C-H stretching vibrations from the methyl and methine groups of the pyranose rings and acetyl groups, as well as C-O stretching vibrations associated with the ester and glycosidic linkages.
Interactive Data Table: Characteristic Vibrational Frequencies for Peracetylated Cellooligosaccharides
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| C=O Stretch (Ester) | 1735 - 1750 | IR (strong), Raman (moderate) |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR (moderate), Raman (strong) |
| C-O Stretch (Ester) | 1200 - 1250 | IR (strong), Raman (weak) |
| C-O-C Stretch (Glycosidic) | 1000 - 1150 | IR (strong), Raman (moderate) |
| C-C Stretch (Ring) | 800 - 1000 | IR (moderate), Raman (moderate) |
X-ray Crystallography and Electron Diffraction Studies for Solid-State Conformation and Crystal Packing
X-ray crystallography and electron diffraction are powerful techniques for determining the precise three-dimensional structure of molecules in the solid state at atomic resolution. While a specific crystal structure for this compound is not publicly available, studies on related peracetylated oligosaccharides, such as cellobiose (B7769950) octaacetate and cellotriose (B13521) undecaacetate, provide a clear model for its expected solid-state conformation. researchgate.net
A single-crystal X-ray diffraction study of this compound would reveal the precise bond lengths, bond angles, and torsional angles within the molecule. It would definitively confirm the ⁴C₁ chair conformation of each glucose residue and the exact geometry of the β-(1→4) glycosidic linkages. Such studies on analogues have shown that the peracetylated cello-oligosaccharide backbone tends to adopt a relatively linear and extended, ribbon-like conformation. researchgate.net
Furthermore, crystallographic analysis elucidates how the molecules pack together in the crystal lattice. This includes identifying intermolecular interactions, such as van der Waals forces and C-H···O hydrogen bonds, which govern the crystal's stability and macroscopic properties. The orientation of the bulky acetyl groups plays a significant role in the crystal packing arrangement.
Electron diffraction can be applied to study very small crystals that are not suitable for conventional X-ray diffraction, offering an alternative route to obtain similar structural information.
D Cellopentose Hexadecaacetate As a Versatile Building Block in Complex Carbohydrate Synthesis
Utilization in the Synthesis of Higher Oligomers and Polysaccharide Mimics
The synthesis of well-defined higher oligosaccharides and polysaccharide mimics is crucial for understanding the structure-function relationships of complex carbohydrates in biological systems. D-Cellopentose hexadecaacetate can serve as a precursor to larger, sequence-defined cello-oligosaccharides. While the direct use of this compound is not extensively documented, the synthesis of its higher analogue, cellooctaose (B1365227), provides a clear precedent for its application. nih.gov
In a convergent synthetic strategy, a tetrasaccharide donor and acceptor were coupled to form a cellooctaose derivative. nih.gov This approach can be adapted using a cellopentaose-derived building block. For instance, this compound can be selectively deprotected at the anomeric position to form a glycosyl donor or at a specific hydroxyl group (e.g., C-4' of the non-reducing end) to create a glycosyl acceptor. The coupling of such building blocks would lead to the formation of deca-, pentadeca-, and even longer cello-oligosaccharides. The acetylation of the final product is often performed to aid in purification and characterization. nih.gov
The synthesis of polysaccharide mimics often involves the polymerization of smaller oligosaccharide units. While not directly demonstrated for this compound, related acetylated cello-oligosaccharides have been used in enzymatic polymerization reactions to create longer β-(1→4)-glucans. oup.com For example, glycosynthase mutants have been shown to polymerize activated cellobiosyl donors, and a similar approach could be envisioned for cellopentaosyl donors derived from the hexadecaacetate. oup.com
Table 1: Representative Convergent Synthesis of Higher Cello-oligosaccharides
| Donor | Acceptor | Product |
|---|---|---|
| Cellotetraosyl imidate | Cellotetraosyl alcohol | Protected Cellooctaose |
Stereoselective Glycosylation Reactions Involving Acetylated Cellopentose Donors
The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate synthesis. researchgate.netdiva-portal.org When using acetylated donors like those derived from this compound, the acetyl group at the C-2 position plays a crucial role in directing the stereochemical outcome of the glycosylation. This is known as neighboring group participation. beilstein-journals.org
When a glycosyl donor with a C-2 acetyl group is activated, the acetyl carbonyl oxygen can attack the anomeric center to form a cyclic dioxolenium ion intermediate. This intermediate shields the α-face of the sugar, forcing the incoming glycosyl acceptor to attack from the β-face, resulting in the formation of a 1,2-trans-glycosidic linkage (a β-linkage in the case of glucose derivatives). beilstein-journals.org This principle is fundamental to the synthesis of β-linked oligosaccharides, including the extension of a cellopentaose (B43506) chain.
Various promoters, such as Lewis acids (e.g., TMSOTf, BF3·OEt2) or heavy metal salts, are used to activate glycosyl donors. researchgate.netnih.gov The choice of promoter and reaction conditions can significantly impact the yield and stereoselectivity of the glycosylation. acs.org While the Koenigs-Knorr method, which uses heavy metal salts, has been historically significant, modern methods often employ less toxic and more efficient promoters. researchgate.net
Table 2: Influence of C-2 Protecting Group on Glycosylation Stereoselectivity
| C-2 Protecting Group | Typical Stereochemical Outcome | Mechanism |
|---|---|---|
| Acetyl (participating) | 1,2-trans (β for glucose) | Neighboring group participation via dioxolenium ion |
Preparation of Functionalized Derivatives for Material Science and Biotechnology Applications
The functionalization of cellulose (B213188) and its derivatives has led to the development of advanced materials with applications in various fields, including material science and biotechnology. mnba-journal.comrsc.orgfrontiersin.org this compound, as a well-defined cellulose oligomer, can be chemically modified to introduce specific functionalities.
For applications in material science, acetylated carbohydrates can be used to prepare films and nanoparticles. hilarispublisher.com The controlled deacetylation of this compound can expose hydroxyl groups for further modification, such as grafting with polymers or other functional molecules to create novel biomaterials. frontiersin.org These materials can exhibit desirable properties like biodegradability and biocompatibility. mdpi.comresearchgate.net
In biotechnology, functionalized oligosaccharides are valuable as probes for studying carbohydrate-protein interactions, as ligands for affinity chromatography, and as building blocks for glycoconjugates. oregonstate.edunih.gov For instance, this compound can be selectively modified at one of its ends to introduce a linker arm, which can then be attached to a protein, a fluorescent tag, or a solid support. Such modifications are crucial for developing tools to study cellulolytic enzymes and other cellulose-binding proteins. oregonstate.edu Amidoxime functionalized cellulose derivatives, for example, have been used to prepare gold nanoparticles with potential applications in catalysis and medicine. rsc.org
Table 3: Potential Functional Derivatives of this compound and Their Applications
| Functional Group | Potential Application | Reference for Analogy |
|---|---|---|
| Linker with terminal amine/azide | Bioconjugation, surface immobilization | nih.gov |
| Polymer grafts | Modified hydrogels, films | frontiersin.org |
Convergent and Divergent Synthetic Strategies Employing this compound
Both convergent and divergent strategies are employed in oligosaccharide synthesis to build complex structures efficiently. This compound can be a starting point for both approaches.
A convergent synthesis involves the preparation of several oligosaccharide fragments that are then coupled together in the later stages of the synthesis. nih.govdtu.dk As mentioned earlier, this compound can be converted into a glycosyl donor or acceptor. Two such pentasaccharide units could be coupled to form a decasaccharide, or a pentasaccharide unit could be coupled with a different oligosaccharide to create a heterooligosaccharide. This approach is generally more efficient for the synthesis of large molecules than a linear, step-by-step addition of monosaccharides. nih.gov The first synthesis of cellooctaose utilized a convergent [4+4] glycosylation. nih.gov
A divergent synthesis starts from a common core structure, which is then elaborated into a library of related but different molecules. This compound can be selectively deprotected at various positions to create a set of building blocks with different patterns of free hydroxyl groups. These building blocks can then be further functionalized in different ways to generate a diverse range of derivatives. For example, selective deacetylation could be followed by regioselective introduction of other protecting groups, linker arms, or reporter groups, leading to a library of functionalized cellopentaose derivatives for various applications.
| Divergent | Elaboration of a common intermediate into multiple products | Rapid generation of a library of related compounds |
Advanced Chromatographic and Electrophoretic Methodologies for D Cellopentose Hexadecaacetate Analysis
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Oligomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of D-Cellopentose Hexadecaacetate and separating it from a mixture of other acetylated cello-oligosaccharides. The method separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. For acetylated oligosaccharides, which are less polar than their unacetylated forms, normal-phase or hydrophilic interaction liquid chromatography (HILIC) are often employed.
Research findings indicate that amino-bonded silica (B1680970) columns are highly effective for the separation of oligosaccharides. researchgate.netjfda-online.com A gradient elution, typically involving a mixture of acetonitrile (B52724) and water, is used to resolve oligosaccharides based on their degree of polymerization (DP). jfda-online.com As the water content in the mobile phase increases, the more polar, higher DP oligosaccharides are eluted from the column. jfda-online.com The retention time generally shows a linear correlation with the degree of polymerization, allowing for the identification and quantification of individual oligomers in a sample. jfda-online.com Detection is commonly achieved using refractive index (RI) detectors or UV detectors at low wavelengths (around 205 nm), particularly for acetylated compounds. jfda-online.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Amino-bonded silica (e.g., LiChrospher 100 NH2, 5 µm) | jfda-online.com |
| Mobile Phase | Acetonitrile/Water Gradient | jfda-online.com |
| Gradient Example | Linearly from 80:20 to 60:40 (Acetonitrile:Water) over 60 min | jfda-online.com |
| Flow Rate | 1.0 mL/min | Generic |
| Detector | UV at 205 nm or Refractive Index (RI) | jfda-online.com |
| Temperature | Ambient or controlled (e.g., 30 °C) | Generic |
Gas Chromatography (GC) with Specific Derivatization for Monosaccharide Composition Analysis after Hydrolysis
To determine the monosaccharide composition of this compound, Gas Chromatography (GC) is employed. Since carbohydrates are non-volatile, a multi-step derivatization process is required prior to GC analysis. This process confirms that the oligosaccharide is composed solely of glucose units.
The typical procedure involves:
Acid Hydrolysis: The glycosidic bonds of the acetylated oligosaccharide are cleaved using a strong acid like trifluoroacetic acid (TFA), releasing the individual monosaccharides. The acetate (B1210297) esters are also cleaved during this step.
Reduction: The resulting monosaccharides are reduced, typically with sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄), to convert them into their corresponding alditols (e.g., glucose becomes glucitol). Using NaBD₄ helps in later mass spectrometric identification. mdpi.com
Acetylation: The hydroxyl groups of the alditols are then acetylated using an agent like acetic anhydride (B1165640). This step creates volatile partially methylated alditol acetate (PMAA) or, in this case, alditol acetate derivatives. nih.govnih.govlynchburg.edu
These volatile derivatives are then separated on a capillary GC column and detected by a Flame Ionization Detector (FID). nih.gov The retention time of the resulting glucitol acetate peak is compared to a known standard to confirm the identity of the monosaccharide as glucose.
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | Acid hydrolysis, reduction (NaBH₄), and acetylation (acetic anhydride) | nih.govnih.gov |
| Column | Capillary column (e.g., SP-2380) | nih.gov |
| Injector Temperature | 250 °C | osti.gov |
| Detector | Flame Ionization Detector (FID) | nih.govosti.gov |
| Detector Temperature | 290-300 °C | osti.gov |
| Temperature Program | Initial hold followed by a temperature ramp (e.g., 150 °C to 250 °C) | nih.govosti.gov |
Capillary Electrophoresis (CE) for Charge and Size-Based Separations of Acetylated Oligosaccharides
Capillary Electrophoresis (CE) offers exceptionally high separation efficiency for analyzing charged and uncharged oligosaccharides. pnas.org For neutral acetylated oligosaccharides like this compound, derivatization with a charged or fluorogenic tag is necessary to induce an electrophoretic mobility and enable sensitive detection, typically by Laser-Induced Fluorescence (LIF). oup.com
The separation in CE is based on the charge-to-size ratio of the analyte. By tagging each oligosaccharide with a fluorescent label such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS) or 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde (CBQCA), the molecules acquire a negative charge and can be detected with high sensitivity. pnas.orgoup.com The separation of these tagged oligosaccharides then proceeds primarily based on size (hydrodynamic volume), with smaller molecules migrating faster towards the detector. This technique allows for the creation of "maps" or profiles of complex oligosaccharide mixtures with high resolution, distinguishing between oligomers of different lengths. pnas.org CE can achieve very high theoretical plate counts, often exceeding 100,000, resulting in sharp peaks and excellent resolution between adjacent oligomers. pnas.org
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Structural Elucidation
Hyphenated techniques, which couple a separation method with mass spectrometry (MS), are indispensable for the unambiguous structural elucidation of this compound. frontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for glycosidic linkage analysis. mdpi.comnih.gov Following the hydrolysis, reduction, and acetylation steps described in section 6.2, the resulting alditol acetate derivatives are analyzed by GC-MS. The mass spectrometer fragments the eluted molecules in a predictable manner based on the positions of the original glycosidic linkages. nih.govresearchgate.net By analyzing these fragmentation patterns, one can confirm the (1→4) linkages characteristic of the cello-oligosaccharide backbone.
Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the analysis of the intact this compound molecule. acs.org The HPLC system separates the acetylated oligosaccharide from impurities, and the eluent is directed into a mass spectrometer, often using an electrospray ionization (ESI) source. ESI-MS provides the precise molecular weight of the intact molecule, confirming its elemental formula (C₆₂H₈₄O₄₂). scbt.com Further fragmentation in the mass spectrometer (MS/MS or MSⁿ) can be used to deduce the sequence of monosaccharide units and confirm the identity of the oligosaccharide. frontiersin.orgresearchgate.net Together, LC-MS and GC-MS provide a comprehensive structural picture, confirming the molecular weight, monosaccharide composition, and linkage configuration of this compound.
Computational and Theoretical Approaches to D Cellopentose Hexadecaacetate Structure and Reactivity
Molecular Dynamics Simulations for Conformational Ensembles and Flexibility of Acetylated Oligosaccharides
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational landscape and flexibility of complex biomolecules like D-Cellopentose Hexadecaacetate. These simulations model the atomic-level movements of a molecule over time, providing insights into its dynamic behavior in different environments.
Key Research Findings from MD Simulations on Related Compounds:
Solvent Effects: The surrounding solvent molecules, typically water, play a critical role in the conformational preferences of carbohydrates and must be explicitly included in accurate simulations. nih.gov
| Simulation Parameter | Typical Value/Method for Acetylated Oligosaccharides |
| Force Field | GLYCAM06, CHARMM36 |
| Solvent Model | TIP3P, SPC/E (Explicit Water) |
| Simulation Time | Nanoseconds to Microseconds |
| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) |
| Analysis | RMSD, RMSF, Torsion Angle Distribution, Hydrogen Bonding |
Quantum Chemical Calculations of Electronic Structure and Reaction Pathways
Quantum chemical (QC) calculations provide a detailed understanding of the electronic structure of a molecule, which governs its reactivity. These methods, based on the principles of quantum mechanics, can be used to predict reaction pathways, transition state energies, and various spectroscopic properties. rsc.org
For this compound, QC calculations can be employed to:
Determine Partial Atomic Charges: Accurate atomic charges are essential for developing reliable force fields used in MD simulations. QC calculations can provide these charges, reflecting the electron distribution across the molecule.
Analyze Glycosidic Bond Stability: By calculating the energy barriers for rotation around the glycosidic bonds, QC methods can help to understand the intrinsic conformational preferences of the molecule, independent of solvent effects.
Predict Reaction Mechanisms: QC calculations can be used to model chemical reactions, such as the deacetylation of the sugar, by identifying the lowest energy pathways and the structures of transition states. youtube.com
Due to the computational cost of high-level QC calculations, these studies are often performed on smaller fragments of the molecule, such as a disaccharide unit (cellobiose octaacetate), and the results are then extrapolated to the larger oligosaccharide.
Table of Computational Methods and Their Applications:
| Quantum Chemical Method | Application in Carbohydrate Chemistry |
| Density Functional Theory (DFT) | Geometry optimization, vibrational frequencies, reaction pathway analysis. nih.gov |
| Ab initio methods (e.g., Møller-Plesset perturbation theory) | High-accuracy energy calculations, benchmarking for DFT and force fields. |
| Semi-empirical methods | Preliminary conformational analysis of large systems due to lower computational cost. nih.gov |
Docking Studies with Carbohydrate-Binding Proteins and Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein. nih.gov Docking studies are instrumental in understanding the interactions between carbohydrates and proteins, which are central to many biological processes. nih.gov
For this compound, docking studies could be used to investigate its binding to:
Cellulases and other Glycoside Hydrolases: To understand how the acetyl groups might inhibit or alter the binding and catalytic activity of enzymes that normally process cellulose (B213188). The bulky acetyl groups could sterically hinder the oligosaccharide from fitting into the active site of the enzyme.
Lectins and other Carbohydrate-Binding Proteins: To explore the specificity and affinity of protein-carbohydrate interactions. The hydrophobic nature of the acetyl groups could lead to favorable interactions with nonpolar pockets on the protein surface. nih.gov
The success of docking studies heavily relies on the quality of the force field used to score the different binding poses and the accuracy of the protein and ligand structures. Genetic algorithms are often employed in docking protocols to explore a wide range of possible binding conformations. nih.gov
Key Considerations in Docking Studies of Acetylated Oligosaccharides:
Ligand Flexibility: The conformational flexibility of the oligosaccharide must be accounted for, as it can adopt a different conformation upon binding to the protein. nih.gov
Solvent Effects: Water molecules at the binding interface can play a crucial role in mediating protein-carbohydrate interactions and should be considered in more advanced docking protocols. nih.gov
Scoring Functions: The scoring function used to rank the docked poses should be validated for its ability to accurately predict the binding affinities of carbohydrate ligands.
Force Field Development and Validation for Acetylated Oligosaccharide Systems
A force field is a set of parameters that describes the potential energy of a system of atoms and is the cornerstone of molecular mechanics and molecular dynamics simulations. nih.gov The accuracy of any simulation is directly dependent on the quality of the force field used.
Developing a robust force field for acetylated oligosaccharides like this compound requires careful parameterization to accurately model the effects of the acetyl groups on the molecule's conformation and interactions. Several force fields have been specifically developed or extended to handle carbohydrates, including:
GLYCAM: This is a widely used force field specifically designed for carbohydrates. Extensions and validations have been made to include various modifications, such as sulfation and acetylation. researcher.liferesearchgate.netresearchgate.net
CHARMM: The CHARMM force field has been extended to include parameters for a wide variety of biomolecules, including carbohydrates and their derivatives. acs.orgresearchgate.net
GROMOS: This is another popular force field used for biomolecular simulations. nih.gov
AMBER: While originally developed for proteins and nucleic acids, the AMBER force field family also includes parameter sets for carbohydrates. nih.gov
The development and validation of these force fields involve a hierarchical approach. Parameters are typically derived from quantum chemical calculations on small model compounds and then validated against experimental data, such as crystal structures and NMR spectroscopic data for larger molecules. acs.orgnih.gov For acetylated oligosaccharides, it is crucial that the force field can accurately reproduce the rotational profiles of the glycosidic linkages and the conformational preferences of the acetyl groups. nih.govnih.gov
Future Research Trajectories and Emerging Applications of D Cellopentose Hexadecaacetate
Development of Novel and Efficient Synthetic Methodologies
The chemical synthesis of complex oligosaccharides like D-Cellopentose Hexadecaacetate is a formidable challenge, traditionally requiring numerous steps of protection, glycosylation, and deprotection. nih.govnih.gov This complexity has spurred significant research into more streamlined and efficient synthetic strategies.
A major advancement lies in the development of automated solid-phase synthesis . nih.gov Adapted from well-established peptide synthesis technology, automated platforms allow for the sequential assembly of monosaccharide building blocks on a polymer support. huji.ac.ilrsc.org This approach significantly reduces the need for intermediate purification steps, which are often a major bottleneck in traditional solution-phase synthesis. nih.gov The goal is to create a general, simple process, much like that for peptides and oligonucleotides, making complex carbohydrates more accessible to the broader scientific community. rsc.org
To further expedite synthesis, various expeditious strategies are being refined. These include one-pot glycosylation procedures that combine multiple reaction steps in a single vessel, minimizing purification and handling. nih.govnih.gov Such methods rely on the fine-tuning of building block reactivity through chemoselective and orthogonal strategies, allowing for precise control over the formation of glycosidic bonds. nih.govglyco-world.com
The synergy between chemical and enzymatic methods has given rise to chemoenzymatic synthesis . manchester.ac.uk This hybrid approach leverages the unparalleled specificity of enzymes, such as glycosyltransferases, to form complex linkages that are challenging to achieve through purely chemical means. nih.govmanchester.ac.uk More recently, engineered acyltransferases have been developed for the efficient and selective acetylation of sugars in aqueous environments, presenting a green alternative to traditional chemical acetylation. acs.org
Furthermore, the principles of green chemistry are being increasingly applied to address the environmental impact of carbohydrate synthesis. rsc.org Traditional acetylation often uses acetic anhydride (B1165640) in the presence of toxic solvents like pyridine (B92270). rsc.org Emerging sustainable methods include the use of ionic liquids, which can dissolve polysaccharides and act as reaction media, and novel catalytic systems like potassium fluoride (B91410) with 18-crown-6, which enable solvent-free acylation. rsc.orgnih.gov
| Synthetic Strategy | Key Features | Advantages |
| Automated Solid-Phase Synthesis | Monosaccharides are sequentially added to a polymer resin; controlled by an automated synthesizer. | Reduces intermediate purification, increases speed and reproducibility, accessible to non-specialists. nih.govhuji.ac.ilrsc.org |
| One-Pot Strategies | Multiple glycosylation and deprotection steps are performed in a single reaction vessel. | Minimizes purification steps, improves overall efficiency and yield. nih.govnih.gov |
| Chemoenzymatic Synthesis | Combines chemical synthesis of a core structure with enzymatic modification (e.g., glycosylation, acetylation). | Leverages the high stereo- and regioselectivity of enzymes for difficult transformations. manchester.ac.ukacs.org |
| Green Acylation Methods | Utilizes non-toxic solvents (e.g., ionic liquids) or solvent-free catalytic systems. | Avoids hazardous reagents like pyridine, reduces environmental impact, improves sustainability. rsc.orgnih.gov |
Exploration of New Biochemical and Biotechnological Applications in Glycoscience
The biological functions and potential applications of acetylated oligosaccharides are a burgeoning area of research. While the unacetylated backbone, cellopentaose (B43506), is explored for its prebiotic potential, the addition of acetyl groups can dramatically alter the molecule's properties, including its solubility, stability, and interaction with biological systems. tandfonline.comnih.govnih.gov
Acetylation is known to enhance the bioavailability and therapeutic potential of some oligosaccharides. For instance, peracetylated chitosan (B1678972) oligosaccharides have demonstrated neuroprotective effects, in part because the acetyl groups facilitate passage across cell membranes. nih.gov This suggests that this compound could possess unique bioactivities, potentially as an immunomodulatory or anti-tumor agent, that differ from its unacetylated counterpart. tandfonline.comnih.gov
In biotechnology, this compound serves as a crucial substrate for studying the activity of various carbohydrate-active enzymes (CAZymes). While cellopentaose is a standard substrate for cellulases, the acetylated version is invaluable for characterizing carbohydrate esterases, which play a key role in biomass degradation by removing acetyl groups from plant cell wall hemicelluloses. Understanding how these enzymes interact with and process acetylated substrates is critical for developing more efficient enzyme cocktails for biofuel production and biorefining.
The functional properties of acetylated polysaccharides are also being harnessed in the food and pharmaceutical industries. Acetylation can impart amphiphilicity to hydrophilic polysaccharides, improving their emulsifying and gelling properties. nih.gov These modified oligosaccharides have potential as functional food ingredients, bioactive ingredient carriers, or cryoprotectants for biological materials. nih.gov
| Application Area | Potential Role of this compound |
| Therapeutics | Potential for enhanced cell permeability and unique bioactivities (e.g., immunomodulatory, anti-inflammatory) compared to unacetylated forms. tandfonline.comnih.gov |
| Enzyme Characterization | A specific substrate for analyzing the activity and mechanism of carbohydrate esterases and glycoside hydrolases involved in biomass degradation. |
| Functional Foods | May act as a prebiotic with modified fermentation profiles or serve as a texture-improving agent. nih.gov |
| Drug Delivery | Could be used in the development of carriers for bioactive ingredients due to altered physicochemical properties. nih.gov |
Integration into Glycoscience Tools and Probes for Mechanistic Studies
Structurally well-defined molecules like this compound are indispensable tools for dissecting complex biological processes. By incorporating reporter tags or isotopic labels, these molecules can be transformed into sophisticated probes for mechanistic studies.
One powerful application is in Metabolic Oligosaccharide Engineering (MOE) . In this technique, cells are fed acetylated monosaccharide analogues bearing chemical reporters (e.g., azides or alkynes). nih.gov These are metabolized and incorporated into cellular glycans, allowing for their visualization and identification. nih.gov Extending this concept, labeled this compound could serve as a probe to trace the uptake and processing of complex oligosaccharides by specific cells or microorganisms.
The compound is also an excellent tool for studying protein-carbohydrate interactions . Specifically, it can be used to investigate the binding affinity and specificity of Carbohydrate-Binding Modules (CBMs). nih.gov CBMs are non-catalytic domains of enzymes that target them to specific polysaccharide substrates, such as cellulose (B213188). nih.gov Understanding how CBMs recognize and bind to the acetylated surface of a cellulose-like chain is crucial for designing enzymes with improved efficiency in digesting natural, acetylated plant biomass. biorxiv.orgcazypedia.org
Furthermore, this compound can be used to elucidate the active site architecture and catalytic mechanism of glycoside hydrolases. nih.gov By observing how the enzyme accommodates and cleaves the fully acetylated substrate, researchers can gain insights into the specific amino acid residues involved in substrate recognition and catalysis, which is information that cannot be obtained using unacetylated substrates alone.
| Research Tool/Probe | Application in Glycoscience |
| Metabolic Labeling | Labeled versions could be used to track the uptake and metabolic fate of complex oligosaccharides in cellular systems. nih.govnih.gov |
| Enzyme Mechanism Studies | Serves as a defined substrate to probe the active sites and determine the substrate specificity of carbohydrate esterases and glycoside hydrolases. nih.gov |
| Carbohydrate-Binding Module (CBM) Analysis | Used in binding assays to quantify the affinity and specificity of CBMs for acetylated glycans, aiding in enzyme engineering. nih.govbiorxiv.org |
| Functionalized Surfaces | Can be used to create model surfaces that mimic acetylated plant polysaccharides for studying cell adhesion or enzyme action. glycoforum.gr.jp |
Addressing Challenges in the Scalable and Sustainable Production of Complex Acetylated Oligosaccharides
Despite significant advances, the scalable and sustainable production of complex acetylated oligosaccharides remains a major hurdle for their widespread application. The key challenges are rooted in the cost and complexity of both the chemical synthesis and the subsequent purification processes. nih.govnih.gov
Scalability is primarily limited by the inefficiencies of multi-step chemical syntheses, which often suffer from declining yields with each additional step. glyco-world.com Automated solid-phase synthesis and emerging continuous flow chemistry platforms offer a path toward greater scalability by improving efficiency and reducing manual labor. rsc.orgresearchgate.net However, these technologies still require significant investment and optimization, particularly in the development of robust solid supports and linkers suitable for oligosaccharide synthesis. huji.ac.il
The sustainability of production is another critical concern. Traditional syntheses often rely on stoichiometric amounts of expensive or toxic promoters and solvents, generating considerable chemical waste. nih.govrsc.org The drive towards greener manufacturing is promoting the development of catalytic methods that reduce reagent usage and the adoption of benign solvents like water or ionic liquids. acs.orgrsc.orgnih.gov
A promising sustainable approach begins with the enzymatic production of the cello-oligosaccharide backbone from abundant cellulosic biomass. nih.govaber.ac.uk This biological starting material can then be modified using green chemical or chemoenzymatic acetylation methods. acs.orgnih.gov
Finally, purification remains a significant bottleneck. The structural similarity between the desired product and reaction byproducts makes separation difficult. nih.gov Strategies like solid-phase and tagged synthesis, where the oligosaccharide is attached to a support or a tag, simplify purification by allowing for the easy removal of excess reagents and byproducts through simple filtration or extraction. nih.gov
| Challenge | Potential Solution(s) |
| Complex, Multi-Step Synthesis | Automated solid-phase synthesis, continuous flow chemistry, one-pot reaction strategies. nih.govrsc.org |
| High Cost and Waste Generation | Development of catalytic (vs. stoichiometric) reactions; use of green solvents and reagents (e.g., ionic liquids, enzymatic catalysts). acs.orgrsc.org |
| Reliance on Petroleum-Based Starting Materials | Enzymatic hydrolysis of renewable cellulosic biomass to produce the cello-oligosaccharide backbone. nih.govaber.ac.uk |
| Difficult Purification | Solid-phase synthesis to eliminate intermediate purification; tagged synthesis to simplify final product isolation. nih.gov |
Q & A
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the stability of this compound?
- Methodological Answer : Perform in silico molecular dynamics simulations under conditions mirroring experimental setups (e.g., solvent, temperature). Validate with accelerated stability studies (40°C/75% RH for 1–3 months) and degradation product profiling via LC-MS. Systematic reviews of existing literature can identify confounding factors (e.g., residual catalysts) .
Q. What methodologies are critical for assessing the long-term stability of this compound under varying storage conditions?
- Methodological Answer : Use International Council for Harmonisation (ICH) guidelines:
- For thermal stability : Store samples at -20°C, 4°C, and 25°C; analyze degradation kinetics via HPLC at 0, 1, 3, and 6 months.
- For hydrolytic stability : Incubate in buffers (pH 3–9) at 37°C and monitor acetate release via enzymatic assays .
Data Presentation and Reproducibility
Q. How should researchers report conflicting data on the bioactivity of this compound across studies?
- Methodological Answer : Adopt PRISMA guidelines for systematic reviews:
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
